

Synthesis of 3-Hydroxylidocaine as a Reference Standard: Application Note and Protocol

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Compound of Interest		
Compound Name:	3-Hydroxylidocaine	
Cat. No.:	B023898	Get Quote

Application Note

Introduction

3-Hydroxylidocaine is a primary active metabolite of the widely used local anesthetic and antiarrhythmic drug, lidocaine. The in vivo formation of **3-Hydroxylidocaine** is mediated by cytochrome P450 enzymes, primarily CYP1A2 and CYP3A4. As a significant metabolite, it is crucial for pharmacokinetic and toxicological studies related to lidocaine administration. The availability of a high-purity reference standard of **3-Hydroxylidocaine** is essential for the accurate quantification of this metabolite in biological matrices and for its use in metabolism and drug-drug interaction studies. This document provides a detailed protocol for the chemical synthesis of **3-Hydroxylidocaine**, intended for use as a reference standard by researchers, scientists, and drug development professionals.

Chemical Information



Parameter	Value	
IUPAC Name	2-(diethylamino)-N-(3-hydroxy-2,6-dimethylphenyl)acetamide	
Synonyms	m-Hydroxylidocaine, 3-Hydroxy Lidocaine	
CAS Number	34604-55-2	
Molecular Formula	C14H22N2O2	
Molecular Weight	250.34 g/mol	
Purity	>98% (as a reference standard)	
Storage	-20°C, protected from light	

Experimental Protocols

The synthesis of **3-Hydroxylidocaine** is proposed as a two-step process, commencing with the preparation of the key intermediate, 3-amino-2,6-dimethylphenol, followed by its N-acylation to yield the final product.

Part 1: Synthesis of 3-amino-2,6-dimethylphenol

This part involves the nitration of 2,6-dimethylphenol to form 2,6-dimethyl-3-nitrophenol, followed by the reduction of the nitro group to an amine.

Step 1.1: Synthesis of 2,6-dimethyl-3-nitrophenol

- Materials: 2,6-dimethylphenol, Nitric acid (70%), Sulfuric acid (98%), Dichloromethane,
 Sodium bicarbonate, Magnesium sulfate.
- Procedure:
 - In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,6dimethylphenol in dichloromethane at 0°C.
 - Slowly add a nitrating mixture of nitric acid and sulfuric acid dropwise while maintaining the temperature below 5°C.



- After the addition is complete, stir the reaction mixture at 0°C for 2 hours.
- Carefully quench the reaction by pouring it into ice-water.
- Separate the organic layer, and wash it with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,6-dimethyl-3-nitrophenol.
- Purify the crude product by column chromatography.

Step 1.2: Synthesis of 3-amino-2,6-dimethylphenol

- Materials: 2,6-dimethyl-3-nitrophenol, Iron powder, Acetic acid, Water, Sodium carbonate.
- Procedure:
 - Prepare a reducing mixture by heating water, acetic acid, and iron powder to 70°C in a round-bottom flask.[1]
 - Add 2,6-dimethyl-3-nitrophenol to the reducing mixture in portions while stirring.[1]
 - After the addition is complete, continue heating for an additional 20 minutes.
 - Neutralize the reaction mixture with sodium carbonate and filter the hot solution.
 - Cool the filtrate to induce crystallization.[1]
 - Collect the precipitated 3-amino-2,6-dimethylphenol by filtration, wash with cold water, and dry.
 - Recrystallize the product from benzene to obtain pure 3-amino-2,6-dimethylphenol, which has a melting point of 104°C.

Part 2: Synthesis of **3-Hydroxylidocaine** (N-acylation)

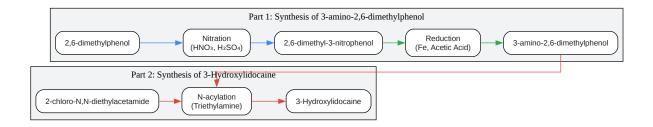


This final step involves the reaction of 3-amino-2,6-dimethylphenol with 2-chloro-N,N-diethylacetamide.

- Materials: 3-amino-2,6-dimethylphenol, 2-chloro-N,N-diethylacetamide, Triethylamine,
 Dichloromethane, Hydrochloric acid, Sodium bicarbonate, Magnesium sulfate.
- Procedure:
 - Dissolve 3-amino-2,6-dimethylphenol and triethylamine in dichloromethane.
 - Slowly add a solution of 2-chloro-N,N-diethylacetamide in dichloromethane to the mixture at room temperature.
 - Stir the reaction mixture at room temperature for 12-16 hours.
 - Wash the reaction mixture with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography to yield **3-Hydroxylidocaine**.
 - Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC to confirm its identity and purity.

Visualizations

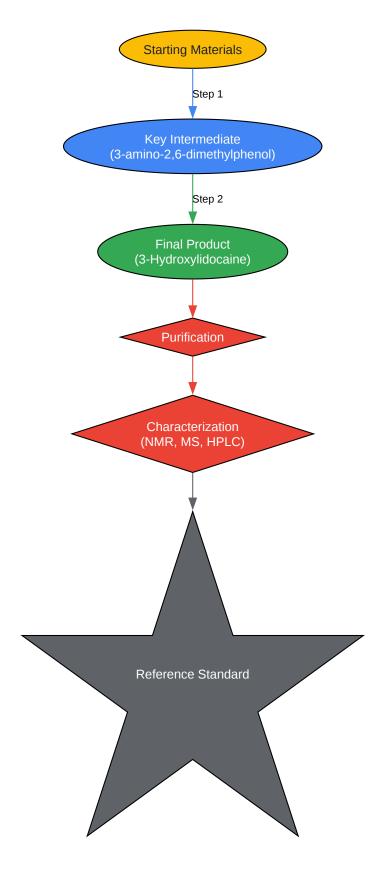




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Caption: Synthetic workflow for 3-Hydroxylidocaine.





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Caption: Logical flow from starting materials to reference standard.



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References

- 1. prepchem.com [prepchem.com]
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